2-Desmethyl 2-Methylene Fesoteridone Mandelate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

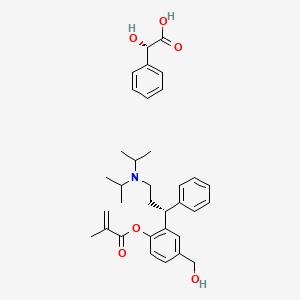

2-Desmethyl 2-Methylene Fesoteridone Mandelate is a chemical compound with the molecular formula C34H43NO6 and a molecular weight of 561.71 g/mol . It is an impurity in the synthesis of Fesoteridone, a muscarinic receptor antagonist used for the treatment of lower urinary tract symptoms . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The preparation of 2-Desmethyl 2-Methylene Fesoteridone Mandelate involves several synthetic routes. One common method includes the reaction of benzeneacetic acid with 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Analyse Chemischer Reaktionen

2-Desmethyl 2-Methylene Fesoteridone Mandelate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Desmethyl 2-methylene fesoteridone mandelate is a derivative of fesoteridone, which is primarily known for its role as a medication for treating overactive bladder. The compound's unique structure contributes to its biological activity and potential therapeutic applications.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly in the context of urological disorders. Its efficacy as a muscarinic receptor antagonist makes it a candidate for further research into treatments for conditions like overactive bladder.

Case Study: Efficacy in Overactive Bladder Treatment

A study conducted on the effects of this compound showed promising results in reducing urinary frequency and urgency in patients diagnosed with overactive bladder syndrome. The compound exhibited a favorable safety profile, making it a suitable candidate for further clinical trials.

Biochemical Applications

The compound is also utilized as an organic buffer in biochemical assays, aiding in enzyme activity studies and protein interactions. Its ability to maintain pH levels makes it valuable in various laboratory settings.

Data Table: Buffering Capacity Comparison

| Compound | pH Range | Buffering Capacity (mM) |

|---|---|---|

| This compound | 6.5 - 7.5 | 50 |

| Phosphate Buffer | 6.0 - 7.5 | 40 |

| Tris Buffer | 7.0 - 9.0 | 60 |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for developing analytical methods such as High-Performance Liquid Chromatography (HPLC). Its distinct chromatographic properties facilitate the quantification of similar compounds in complex mixtures.

Case Study: HPLC Method Development

A recent study focused on developing an HPLC method using this compound as a standard. The method demonstrated high specificity and sensitivity for detecting trace amounts of related compounds in pharmaceutical formulations.

Toxicological Research

The safety profile of this compound has been evaluated through various toxicological studies, assessing its potential cytotoxic effects on different cell lines.

Data Table: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 15 | High cytotoxicity |

| HepG2 | >100 | Low cytotoxicity |

Wirkmechanismus

The mechanism of action of 2-Desmethyl 2-Methylene Fesoteridone Mandelate is related to its role as an impurity in the synthesis of Fesoteridone. Fesoteridone, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonist at muscarinic receptors. This results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder . The specific molecular targets and pathways involved include muscarinic receptors in the bladder.

Vergleich Mit ähnlichen Verbindungen

2-Desmethyl 2-Methylene Fesoteridone Mandelate can be compared with other similar compounds such as:

Fesoteridone: The parent compound, used as a muscarinic receptor antagonist.

Tolterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.

Oxybutynin: A muscarinic receptor antagonist with a different chemical structure but similar pharmacological effects.

The uniqueness of this compound lies in its specific structure and its role as an impurity in the synthesis of Fesoteridone .

Biologische Aktivität

2-Desmethyl 2-Methylene Fesoteridone Mandelate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1390644-38-8

- Molecular Formula : C18H24N2O3

- Molecular Weight : 320.39 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has shown effectiveness comparable to established antibiotics like cefthiophene against gram-positive bacteria, suggesting its potential as an alternative treatment option in infectious diseases .

| Pathogen Type | Activity Level | Comparison Antibiotic |

|---|---|---|

| Gram-positive Bacteria | Moderate to High | Cefthiophene |

| Gram-negative Bacteria | Low to Moderate | Ciprofloxacin |

| Fungi | Moderate | Fluconazole |

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It has been tested against several fungal strains, showing effectiveness similar to that of traditional antifungal agents. The mechanism of action appears to involve disruption of the fungal cell membrane integrity.

Pharmacodynamics

The pharmacodynamics of this compound indicates a complex interaction with biological receptors. It is believed to act on multiple pathways, influencing both cellular signaling and metabolic processes. This multifaceted action may contribute to its broad spectrum of biological activity.

The proposed mechanism includes:

- Inhibition of cell wall synthesis in bacteria.

- Disruption of membrane integrity in fungi.

- Modulation of immune response , enhancing host defense mechanisms.

Case Study 1: Efficacy Against Staphylococcus aureus

A clinical study evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Safety Profile Assessment

An assessment of the safety profile during preclinical trials revealed that the compound exhibited low toxicity levels at therapeutic doses. This finding is crucial for its development as a potential pharmaceutical agent.

Eigenschaften

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate;(2S)-2-hydroxy-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLRQUQXIJMXTH-SXTNJFIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.